(R)-2,3-dihydroxy-3-methylbutanoate

CAS No.:

Cat. No.: VC1934143

Molecular Formula: C5H9O4-

Molecular Weight: 133.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9O4- |

|---|---|

| Molecular Weight | 133.12 g/mol |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |

| Standard InChI Key | JTEYKUFKXGDTEU-VKHMYHEASA-M |

| Isomeric SMILES | CC(C)([C@H](C(=O)[O-])O)O |

| Canonical SMILES | CC(C)(C(C(=O)[O-])O)O |

Introduction

Chemical Structure and Properties

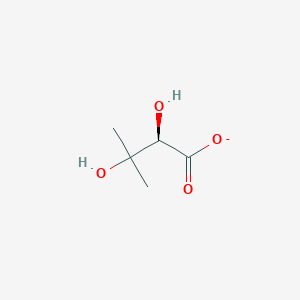

(R)-2,3-dihydroxy-3-methylbutanoate is a hydroxy fatty acid characterized by its unique structure featuring two hydroxyl groups attached to a branched butanoate chain. The compound exists as a conjugate base of (R)-2,3-dihydroxy-3-methylbutanoic acid .

Physical and Chemical Properties

The following table presents the essential physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate:

| Property | Value |

|---|---|

| Molecular Formula | C5H9O4- |

| Molecular Weight | 133.12 g/mol |

| IUPAC Name | (2R)-2,3-dihydroxy-3-methylbutanoate |

| Standard InChI | InChI=1S/C5H10O4/c1-5(2,9)3(6)4(7)8/h3,6,9H,1-2H3,(H,7,8)/p-1/t3-/m0/s1 |

| Standard InChIKey | JTEYKUFKXGDTEU-VKHMYHEASA-M |

| Isomeric SMILES | CC(C)(C@HO)O |

| Canonical SMILES | CC(C)(C(C(=O)[O-])O)O |

| PubChem Compound ID | 23615351 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 1 |

| XLogP3-AA | -0.2 |

Table 1: Physical and chemical properties of (R)-2,3-dihydroxy-3-methylbutanoate

The molecule exhibits a specific stereochemistry with the R configuration at the C-2 position, which is critical for its biological activity and role in metabolic pathways .

Biochemical Significance

Metabolic Role

(R)-2,3-dihydroxy-3-methylbutanoate serves as an important metabolite in Saccharomyces cerevisiae and other yeast species . It is a key intermediate in the biosynthetic pathway of branched-chain amino acids, particularly leucine, isoleucine, and valine . The compound is also known as (R)-2,3-dihydroxy-isovalerate in some biochemical contexts, highlighting its relationship to branched-chain metabolism .

Cellular Location

The metabolic reactions involving (R)-2,3-dihydroxy-3-methylbutanoate primarily occur in the mitochondria of yeast cells . This localization is consistent with the presence of the enzymes involved in its metabolism, which are predominantly mitochondrial proteins .

Metabolic Pathways

Role in Branched-Chain Amino Acid Biosynthesis

(R)-2,3-dihydroxy-3-methylbutanoate plays a critical role in the biosynthesis pathway of branched-chain amino acids, particularly in the synthesis of valine and leucine . The biosynthetic pathway begins with pyruvate, which is converted to (2S)-2-acetolactate by acetolactate synthase (ALS). Subsequently, (2S)-2-acetolactate is transformed into (R)-2,3-dihydroxy-3-methylbutanoate by acetohydroxyacid reductoisomerase .

The following figure illustrates the position of (R)-2,3-dihydroxy-3-methylbutanoate in the branched-chain amino acid biosynthesis pathway:

Pathway steps:

-

Pyruvate → (2S)-2-acetolactate (by acetohydroxy acid synthase)

-

(2S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate (by acetohydroxyacid reductoisomerase)

-

(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate (by dihydroxy-acid dehydratase)

-

3-methyl-2-oxobutanoate → Valine (via transamination)

Key Enzymatic Reactions

Two primary enzymes are involved in the metabolism of (R)-2,3-dihydroxy-3-methylbutanoate:

Acetohydroxyacid Reductoisomerase (Ketol-acid Reductoisomerase)

Acetohydroxyacid reductoisomerase, encoded by the ilv5+ gene in Schizosaccharomyces pombe and ILV5 in Saccharomyces cerevisiae, catalyzes the conversion of (2S)-2-acetolactate to (R)-2,3-dihydroxy-3-methylbutanoate . This enzyme requires NADPH as a cofactor and magnesium ions (Mg2+) for optimal activity .

The reaction catalyzed is:

(S)-2-acetolactate + NADPH → (R)-2,3-dihydroxy-3-methylbutanoate + NADP+

Dihydroxy-acid Dehydratase

Dihydroxy-acid dehydratase, encoded by the ilv3+ gene in Schizosaccharomyces pombe and ILV3 in Saccharomyces cerevisiae, catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylbutanoate to form 3-methyl-2-oxobutanoate . This enzyme requires magnesium (Mg2+) or manganese (Mn2+) ions for full activity .

The reaction catalyzed is:

(R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate + H2O

Enzyme Characteristics

The table below summarizes the key enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism:

| Enzyme | Gene | Cellular Location | Cofactors | Reaction |

|---|---|---|---|---|

| Acetohydroxyacid reductoisomerase | ilv5+ (S. pombe), ILV5 (S. cerevisiae) | Mitochondria | NADPH, Mg2+ | (S)-2-acetolactate → (R)-2,3-dihydroxy-3-methylbutanoate |

| Dihydroxy-acid dehydratase | ilv3+ (S. pombe), ILV3 (S. cerevisiae) | Mitochondria | Mg2+ or Mn2+ | (R)-2,3-dihydroxy-3-methylbutanoate → 3-methyl-2-oxobutanoate |

Table 2: Enzymes involved in (R)-2,3-dihydroxy-3-methylbutanoate metabolism

Research Findings

Genetic Studies

Research on the genes encoding enzymes that metabolize (R)-2,3-dihydroxy-3-methylbutanoate has provided insights into the regulation of branched-chain amino acid biosynthesis. In Schizosaccharomyces pombe, deletion of the ilv3+ gene, which encodes dihydroxy-acid dehydratase, results in growth defects even when branched-chain amino acids (leucine, isoleucine, and valine) are supplemented in Edinburgh minimal medium (EMM) . This finding suggests that the enzyme plays additional essential roles beyond branched-chain amino acid biosynthesis in S. pombe.

Interestingly, expression of Saccharomyces cerevisiae ILV3 can complement the growth defect of the ilv3+ deletion in S. pombe, indicating functional conservation of dihydroxy-acid dehydratase between these yeast species .

Metabolic Engineering

The biosynthetic pathway involving (R)-2,3-dihydroxy-3-methylbutanoate has been a target for metabolic engineering in various microorganisms. Modifications to the genes encoding enzymes in this pathway can affect the production of branched-chain amino acids and their derivatives, which are valuable for biotechnological applications .

Comparative Analysis with Related Compounds

(R)-2,3-dihydroxy-3-methylbutanoate shares structural similarities with several other compounds involved in branched-chain amino acid metabolism. The following table presents a comparative analysis of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds:

| Compound | Chemical Formula | Structural Relationship | Metabolic Role |

|---|---|---|---|

| (R)-2,3-dihydroxy-3-methylbutanoate | C5H9O4- | Reference compound | Intermediate in valine and leucine biosynthesis |

| (2R,3R)-2,3-dihydroxy-3-methylpentanoate | C6H11O4- | Additional methyl group | Intermediate in isoleucine biosynthesis |

| (S)-2-hydroxy-2-methyl-3-oxobutanoate | C5H7O4- | Oxidized form | Precursor to (R)-2,3-dihydroxy-3-methylbutanoate |

| 3-methyl-2-oxobutanoate | C5H7O3- | Dehydrated form | Product of (R)-2,3-dihydroxy-3-methylbutanoate dehydration |

Table 3: Comparison of (R)-2,3-dihydroxy-3-methylbutanoate with related compounds

Applications and Significance

Biotechnological Applications

As a key intermediate in branched-chain amino acid biosynthesis, (R)-2,3-dihydroxy-3-methylbutanoate and its metabolic pathway are of interest for various biotechnological applications:

-

Production of branched-chain amino acids for food supplements and pharmaceuticals

-

Development of herbicides targeting acetohydroxyacid reductoisomerase or dihydroxy-acid dehydratase

-

Creation of yeast strains with enhanced or modified branched-chain amino acid metabolism for specialized fermentation processes

-

Metabolic engineering of microorganisms for the production of branched-chain alcohols as biofuels

Research Importance

(R)-2,3-dihydroxy-3-methylbutanoate serves as a model compound for studying stereoselectivity in enzymatic reactions, as the specific R configuration is critical for its recognition by dihydroxy-acid dehydratase . Additionally, as this metabolic pathway is absent in humans but present in microorganisms and plants, it represents a potential target for antimicrobial and herbicidal compounds.

Recent Developments

Recent research has expanded our understanding of the metabolic networks involving (R)-2,3-dihydroxy-3-methylbutanoate. Metabolic reconstruction studies in methanogens, such as Methanosarcina barkeri, have identified the role of (R)-2,3-dihydroxy-3-methylbutanoate in their metabolic networks . These studies have improved our understanding of the thermodynamics and energetics of reactions involving this compound.

Additionally, comparative transcriptomic approaches investigating differences in wine yeast strains have identified (R)-2,3-dihydroxy-3-methylbutanoate as a significant metabolite with varying numbers of metabolic neighbors across different strains . This finding highlights the importance of this compound in the metabolic diversity of yeast strains.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume